molecular formula C30H48O2 B15239072 Lanost-9(11)-ene-3,23-dione

Lanost-9(11)-ene-3,23-dione

Cat. No.: B15239072
M. Wt: 440.7 g/mol
InChI Key: JDHOJDMOCPMBHD-CERNSUIKSA-N
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Description

Lanost-9(11)-ene-3,23-dione: is a triterpenoid compound that belongs to the lanostane family. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lanost-9(11)-ene-3,23-dione typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of lanost-9(11)-enes using m-chloroperbenzoic acid, which results in the formation of isomeric epoxides . The presence of a β-carbonyl group can influence the stereochemistry of the epoxidation process . Additionally, acetylation and oxidation reactions are often employed to introduce the necessary functional groups at specific positions on the lanostane skeleton .

Industrial Production Methods: Industrial production of this compound may involve the extraction of triterpenoids from natural sources such as plants of the Astragalus genus. These triterpenoids can then be chemically modified through a series of reactions to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Lanost-9(11)-ene-3,23-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of lanost-9(11)-enes can yield isomeric epoxides , while acetylation can produce acetoxy derivatives .

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,19-20,22,24-25H,9-11,13-18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1

InChI Key

JDHOJDMOCPMBHD-CERNSUIKSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(C)CC(=O)CC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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